molecular formula C17H15N5O7 B214196 N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Katalognummer B214196
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: PVCXKBTUKYLCFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide, also known as ENF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. ENF is a small molecule that has been synthesized through a unique chemical process and has shown promising results in various studies.

Wirkmechanismus

The exact mechanism of action of N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is not fully understood. However, studies have shown that this compound interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways. This compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and inflammation in cells, leading to improved cellular function. Additionally, this compound has been found to enhance mitochondrial function and improve energy metabolism in cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it easy to study its effects on cellular processes. Additionally, this compound is stable and can be easily synthesized in the lab. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide. One area of research is to further investigate the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, there is a need for more research on the potential use of this compound as a cancer therapy.

Synthesemethoden

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is synthesized by reacting 4-ethoxy-2-nitroaniline with 4-nitro-1H-pyrazole-1-carboxaldehyde in the presence of a suitable base. The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has shown potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. This compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

Eigenschaften

Molekularformel

C17H15N5O7

Molekulargewicht

401.3 g/mol

IUPAC-Name

N-(4-ethoxy-2-nitrophenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H15N5O7/c1-2-28-12-3-5-14(15(7-12)22(26)27)19-17(23)16-6-4-13(29-16)10-20-9-11(8-18-20)21(24)25/h3-9H,2,10H2,1H3,(H,19,23)

InChI-Schlüssel

PVCXKBTUKYLCFM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.